N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea
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Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through a cyclization reaction involving hydrazine and a suitable brominated precursor.
Attachment of the pyrazole ring to a benzyl group: This step involves the use of a benzyl halide and a base to form the pyrazole-benzyl intermediate.
Formation of the benzamide moiety: This involves the reaction of the pyrazole-benzyl intermediate with 3-hydroxyphenyl isothiocyanate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a quinone derivative, while substitution of the bromine atom can yield various substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules .
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring and the hydroxyl group on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide moiety.
N-(3-hydroxyphenyl)benzamide: Similar structure but without the pyrazole ring.
4-bromo-1H-pyrazol-5-amine: Another pyrazole derivative with different substitution patterns.
Uniqueness
The uniqueness of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for functionalization, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H15BrN4O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-14-9-20-23(11-14)10-12-4-6-13(7-5-12)17(25)22-18(26)21-15-2-1-3-16(24)8-15/h1-9,11,24H,10H2,(H2,21,22,25,26) |
InChI Key |
NKIWUFZYCJDDPZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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